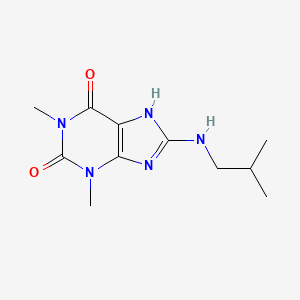
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as isobutylmethylxanthine, is a synthetic compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are naturally occurring xanthines. This compound is widely used in scientific research due to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine. One common method involves the reaction of theobromine with isobutylamine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the isobutylamine replaces a hydrogen atom on the xanthine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the xanthine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine compounds with various functional groups.
科学的研究の応用
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its ability to inhibit phosphodiesterase enzymes. This inhibition leads to increased levels of cAMP, which plays a crucial role in various cellular processes. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture studies to modulate cAMP levels and study signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an additive in certain cosmetic formulations.
作用機序
The primary mechanism of action of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. This mechanism is crucial in regulating processes such as cell proliferation, differentiation, and apoptosis.
類似化合物との比較
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique compared to other xanthines due to its specific structural modifications. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Naturally occurring stimulant with similar phosphodiesterase inhibitory effects but different potency and selectivity.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects and different pharmacological profile.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, with a distinct mechanism of action and therapeutic applications.
Each of these compounds shares a common xanthine core but differs in their side chains and functional groups, leading to variations in their biological activities and applications.
特性
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPDFJOOMFBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
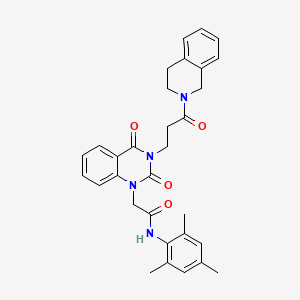
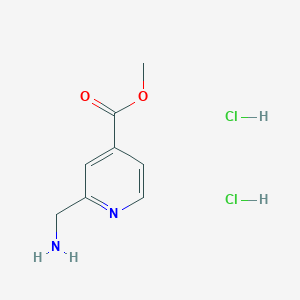
![3,6-dihydro-2H-[1,2'-bipyridine]-6'-carbonitrile](/img/structure/B2946238.png)
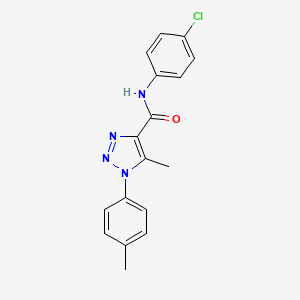
![N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946244.png)
![ethyl 2-[(2Z)-6-chloro-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2946245.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2946248.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)
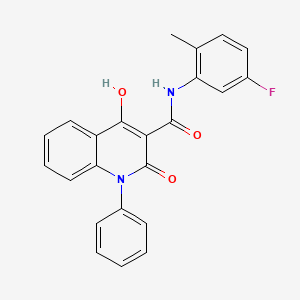

![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
